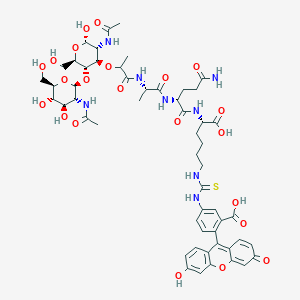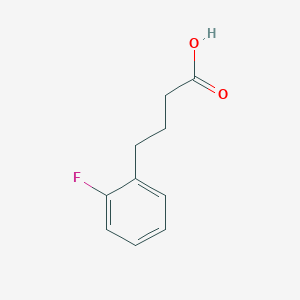
4-(2-Fluorophenyl)butanoic acid
Descripción general
Descripción
“4-(2-Fluorophenyl)butanoic acid” is a chemical compound with the CAS Number: 143654-62-0 . It has a molecular weight of 182.19 and its IUPAC name is 4-(2-fluorophenyl)butanoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “4-(2-Fluorophenyl)butanoic acid” is 1S/C10H11FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) . This indicates that the compound has a fluorophenyl group attached to a butanoic acid group.Physical And Chemical Properties Analysis
“4-(2-Fluorophenyl)butanoic acid” is a solid substance . It is stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación
1. Pharmaceutical Intermediates
4-(2-Fluorophenyl)butanoic acid and its derivatives are important intermediates in pharmaceutical synthesis. For instance, 4,4-Bis(4-fluorophenyl) butanoic acid, an analogue, is synthesized using the Friedel-Crafts reaction and is crucial in pharmaceutical contexts. Sulfonation techniques are employed to remove undesired isomers, enhancing the purity of the final product (Fan, 1990).
2. Synthesis of Polymeric Materials
4-Fluorophenyl butadiene units, related to 4-(2-Fluorophenyl)butanoic acid, are used to create copolymers with methyl methacrylate and styrene. The copolymers undergo ozonolysis, yielding oligomers with specific end groups. These materials demonstrate the utility of fluorophenyl compounds in creating specialized polymers (Dix, Ebdon, & Hodge, 1993).
3. Nanotechnology and Nanofluidic Devices
Compounds like 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, structurally similar to 4-(2-Fluorophenyl)butanoic acid, are used in nanotechnology. They are applied in nanofluidic devices for the optical gating of synthetic ion channels. The modification of these channels by light irradiation enables controlled ionic transport, opening up possibilities in controlled release and sensing applications (Ali et al., 2012).
4. Chemical Synthesis and Kinetics
The kinetics and mechanisms of reactions involving analogues of 4-(2-Fluorophenyl)butanoic acid are studied to understand their chemical behavior. For example, the oxidation of 4-oxo-4-phenyl butanoic acid has been thoroughly investigated, providing insights into reaction kinetics and thermodynamics (Yogananth & Mansoor, 2015).
5. Environmental Studies
Studies on compounds like cyhalofop, which includes a 4-(2-fluorophenyl)butanoic acid moiety, focus on their environmental impact and degradation. Photodegradation in different aqueous systems, including interactions with various photocatalysts, are examined to understand their behavior in the environment (Pinna & Pusino, 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust, mist), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
Propiedades
IUPAC Name |
4-(2-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPNQUKYBZXOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573266 | |
| Record name | 4-(2-Fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)butanoic acid | |
CAS RN |
143654-62-0 | |
| Record name | 2-Fluorobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143654-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

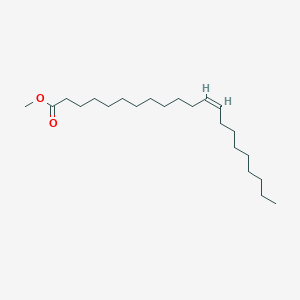

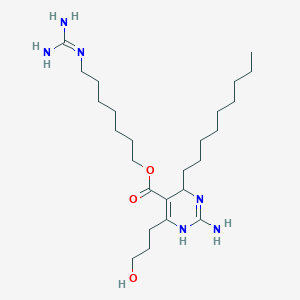
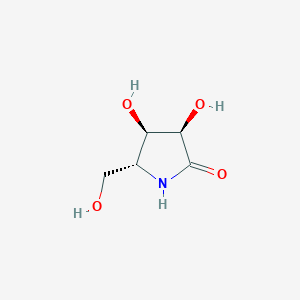

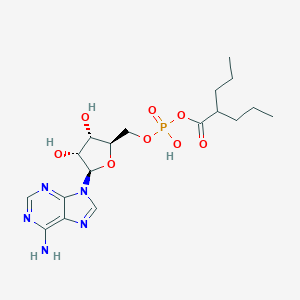
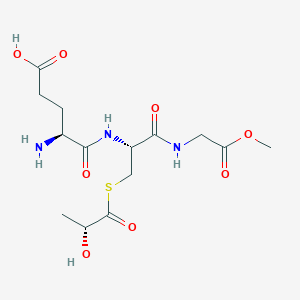
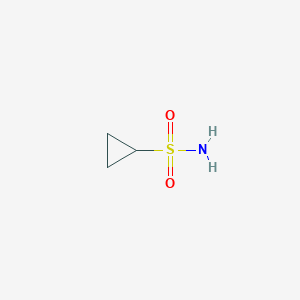
![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)
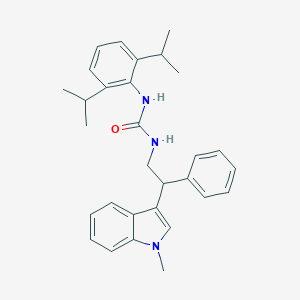

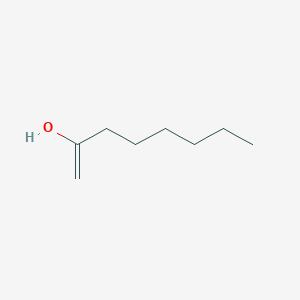
![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)
